4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenol
Description
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-11-5-1-10(2-6-11)14-16-13(17-19-14)9-3-7-12(18)8-4-9/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZIAJQDYDMAFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenol typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl group. One common method is the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide. The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenol is its potential as an anticancer agent. Studies have shown that compounds containing the oxadiazole moiety exhibit notable cytotoxicity against various cancer cell lines. For instance:
- In Vitro Studies : The compound has been evaluated against several human tumor cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. Results indicated significant growth inhibition rates, with certain derivatives showing mean GI50 values below 20 µM .
| Cell Line | Inhibition Rate (%) | GI50 (µM) |
|---|---|---|
| SNB-19 | 65.12 | 15.72 |
| NCI-H460 | 55.61 | 18.00 |
| SNB-75 | 54.68 | 17.50 |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of compounds related to this compound:
- Broad-Spectrum Activity : Certain derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentrations (MICs) as low as 8 µg/mL against specific strains .
Material Science Applications
The oxadiazole ring system is known for its thermal stability and photostability, making it suitable for use in materials science:
Polymer Chemistry
Compounds like this compound are being explored as additives in polymer formulations to enhance thermal resistance and mechanical properties.
Fluorescent Materials
Due to their unique electronic properties, oxadiazole derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Studies
- Anticancer Efficacy : A recent study synthesized several oxadiazole derivatives and evaluated their anticancer activity against a panel of cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly influenced biological activity, paving the way for targeted drug design .
- Antimicrobial Testing : Another study focused on the antibacterial properties of oxadiazole derivatives. The findings revealed that specific substitutions on the phenolic ring enhanced activity against resistant bacterial strains, indicating potential therapeutic applications in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of 4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol
- 4-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)phenol
- 4-(5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl)phenol
Uniqueness
4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications .
Biological Activity
The compound 4-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)phenol is part of a class of oxadiazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties.
- IUPAC Name : this compound
- Molecular Formula : C15H11FN2O3
- Molecular Weight : 284.25 g/mol
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a range of biological activities, including antimicrobial and anticancer effects. The specific compound has shown promising results in various studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of oxadiazole derivatives. The compound was tested against a variety of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | |
| Escherichia coli | 0.50 μg/mL | |
| Candida albicans | 16.69 to 78.23 μM |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against Candida species.
Antifungal Activity
The antifungal properties were assessed using standard methods to determine the MIC and minimum fungicidal concentration (MFC). Results indicated that the compound effectively inhibited the growth of several fungal strains.
Anticancer Potential
Emerging research suggests that oxadiazole derivatives may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that compounds similar to this compound can induce cell cycle arrest and apoptosis.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated several oxadiazole derivatives, including our compound of interest, against multi-drug resistant strains. The results showed significant bactericidal activity with an MIC as low as 0.25 μg/mL against Staphylococcus aureus .
- Antifungal Assessment : Another research effort focused on the antifungal properties of oxadiazole compounds, highlighting their effectiveness against Candida albicans with MIC values ranging from 16.69 to 78.23 μM .
- Anticancer Mechanism Exploration : A study investigating the anticancer effects noted that similar oxadiazole derivatives could inhibit proliferation in breast cancer cell lines by inducing apoptosis through reactive oxygen species (ROS) generation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)phenol, and what reaction conditions are critical for yield optimization?
- The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole ring. Key steps include:
- Condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or PCl₃).
- Temperature control (80–120°C) and solvent selection (e.g., DMF, THF) to stabilize intermediates and minimize side reactions .
- Yield optimization requires precise stoichiometric ratios, inert atmospheres (N₂/Ar), and post-reaction purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 6.8–8.1 ppm) and phenolic -OH (δ ~9–10 ppm, broad) .
- ¹³C NMR : Confirms oxadiazole ring carbons (δ 160–170 ppm) and fluorophenyl substituents .
- X-ray Crystallography : Resolves bond lengths and angles, particularly the oxadiazole C–N (1.30–1.33 Å) and C–O (1.23–1.25 Å) bonds, validating the planar heterocyclic core .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungal strains (e.g., S. aureus, C. albicans) .
- Anticancer Potential : Cell viability assays (MTT/XTT) using cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition studies with fluorometric/colorimetric readouts .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Harmonization : Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity .
- Meta-Analysis : Cross-reference bioactivity datasets from multiple studies to identify trends or outliers .
Q. What strategies improve the compound’s stability during long-term storage or in biological assays?
- Storage Conditions : Use amber vials under inert gas (Ar) at –20°C to prevent oxidation or hydrolysis of the oxadiazole ring .
- Buffering Agents : Include antioxidants (e.g., ascorbic acid) in biological assay media to mitigate degradation .
- Lyophilization : Stabilize the compound as a lyophilized powder for reconstitution in aqueous solutions .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Molecular Docking : Predict binding interactions with targets (e.g., EGFR kinase) using software like AutoDock or Schrödinger .
- QSAR Models : Correlate substituent properties (logP, polar surface area) with bioactivity to prioritize synthetic targets .
- MD Simulations : Assess conformational stability of ligand-target complexes over nanosecond timescales .
Q. What experimental protocols address limitations in reproducing synthetic yields reported in literature?
- Reagent Purity : Use freshly distilled solvents and high-purity starting materials (≥99%) to minimize side reactions .
- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and optimize quenching times .
- Scale-Up Adjustments : Adjust stirring rates and heating uniformity for larger batches to maintain kinetic control .
Methodological Considerations
- Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., LC-MS for purity, SPR for binding kinetics) .
- Safety Protocols : Follow GHS guidelines for handling toxic intermediates (e.g., POCl₃) with fume hoods and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
